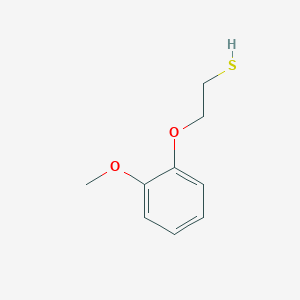

2-(2-Methoxyphenoxy)ethane-1-thiol

CAS No.:

Cat. No.: VC17685853

Molecular Formula: C9H12O2S

Molecular Weight: 184.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12O2S |

|---|---|

| Molecular Weight | 184.26 g/mol |

| IUPAC Name | 2-(2-methoxyphenoxy)ethanethiol |

| Standard InChI | InChI=1S/C9H12O2S/c1-10-8-4-2-3-5-9(8)11-6-7-12/h2-5,12H,6-7H2,1H3 |

| Standard InChI Key | LMQCXJSFYQPNFP-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1OCCS |

Introduction

2-(2-Methoxyphenoxy)ethane-1-thiol is an organic compound belonging to the class of thiols, which are characterized by the presence of a thiol group (-SH). This compound is particularly notable for its ether functionality, specifically the methoxyphenoxy group, which contributes to its chemical properties and applications. The molecular formula of 2-(2-Methoxyphenoxy)ethane-1-thiol is C10H14O2S, and its molecular weight is reported to be approximately 184.26 g/mol, although some sources may list it as 198.29 g/mol due to variations in measurement or calculation methods.

Synthesis of 2-(2-Methoxyphenoxy)ethane-1-thiol

The synthesis of 2-(2-Methoxyphenoxy)ethane-1-thiol typically involves the reaction of phenolic compounds with ethylene oxide followed by thiolation processes. The reaction conditions often require controlled environments to optimize yield and purity. Common solvents used include pyridine or acetic anhydride to facilitate ether formation, and purification methods such as column chromatography are employed to isolate the desired product.

Synthesis Steps

-

Preparation of Starting Materials: Phenolic compounds and ethylene oxide are prepared.

-

Ether Formation: The phenolic compound reacts with ethylene oxide in a suitable solvent.

-

Thiolation: The resulting intermediate undergoes thiolation to introduce the thiol group.

-

Purification: The final product is purified using techniques like column chromatography.

Reaction Types

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Oxidation | Hydrogen Peroxide | Controlled temperature and pressure |

| Reduction | Lithium Aluminum Hydride | Controlled temperature and pressure |

Biological Applications

The thiol group in 2-(2-Methoxyphenoxy)ethane-1-thiol can form covalent bonds with cysteine residues in proteins, potentially modulating protein function and influencing cellular pathways. This property makes the compound a candidate for biochemical probes in research settings.

Mechanism of Action

-

Protein Interaction: The thiol group interacts with cysteine residues.

-

Covalent Bond Formation: Covalent bonds are formed, potentially altering protein function.

-

Cellular Pathway Influence: The altered protein function can influence various cellular pathways.

Research Findings and Applications

2-(2-Methoxyphenoxy)ethane-1-thiol is utilized in various scientific applications, including synthetic organic chemistry and potential biological studies. Its reactivity and ability to interact with biological targets make it a valuable compound for research purposes.

Applications

-

Synthetic Organic Chemistry: Used in the synthesis of complex organic molecules.

-

Biological Studies: Potential use as biochemical probes to study protein function and cellular pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume